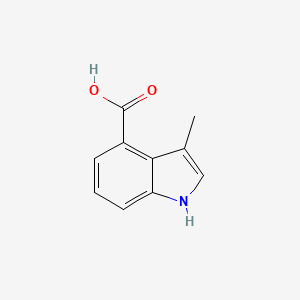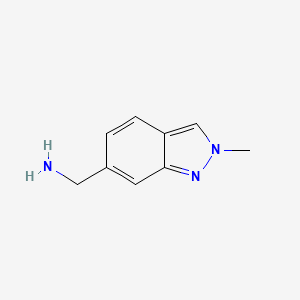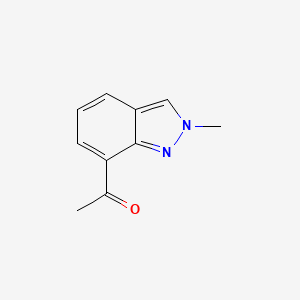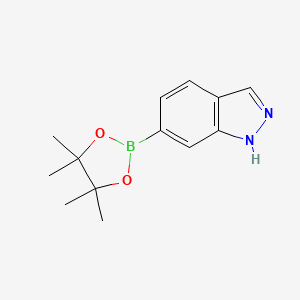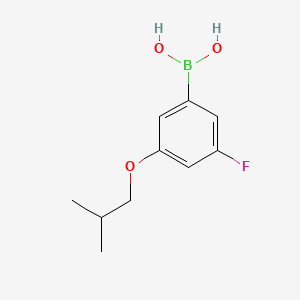
3-Fluoro-5-isobutoxyphenylboronic acid
描述
“3-Fluoro-5-isobutoxyphenylboronic acid” is a chemical compound with the molecular formula C10H14BFO3 . It has an average mass of 212.026 Da and a monoisotopic mass of 212.102005 Da .
Molecular Structure Analysis
The molecular structure of “3-Fluoro-5-isobutoxyphenylboronic acid” consists of a phenyl ring (benzene ring) substituted with a fluoro group at the 3rd position and an isobutoxy group at the 5th position . The boronic acid group is attached to the phenyl ring .科学研究应用
Sensing Applications
Boronic acids, including derivatives like 3-Fluoro-5-isobutoxyphenylboronic acid, are known for their ability to form reversible covalent complexes with diols and other Lewis bases. This property is particularly useful in the development of sensors for detecting sugars, such as glucose, and other biological analytes. For instance, boronic acids can be used in the impedimetric detection of dopamine and the potentiometric detection of D-glucose .
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a prominent method for forming carbon-carbon bonds in organic synthesis. Boronic acids, including 3-Fluoro-5-isobutoxyphenylboronic acid, serve as key reagents in this process. They act as nucleophilic partners that transfer organic groups to transition metals, facilitating the coupling with electrophilic partners .
Biological Labelling and Protein Modification
The interaction of boronic acids with diols is also exploited in biological labelling and protein modification. This chemistry allows for the selective tagging of glycoproteins and other biomolecules, which is essential for studying biological processes and disease states .
Separation Technologies
In separation science, boronic acids can be utilized to selectively bind and isolate saccharides and other diol-containing compounds. This is particularly useful in the purification of biomolecules and in diagnostic assays .
Development of Therapeutics
The unique reactivity of boronic acids with sugars and other biological molecules opens avenues for the development of new therapeutics. For example, boronic acid-based inhibitors can be designed to target enzymes that recognize diol-containing substrates .
Electrophoresis of Glycated Molecules
Boronic acids are used in the electrophoretic analysis of glycated proteins and other molecules. This application is significant in the clinical monitoring of blood glucose levels and the diagnosis of diabetes .
Microparticles and Polymers for Analytical Methods
Researchers have employed boronic acids in the construction of microparticles and polymers that can be used in various analytical methods. These materials can have applications ranging from environmental monitoring to healthcare diagnostics .
Controlled Release Systems
The ability of boronic acids to respond to changes in their environment, such as pH or the presence of diols, makes them suitable for creating controlled release systems. For example, they can be incorporated into polymers that release insulin in response to elevated blood sugar levels .
属性
IUPAC Name |
[3-fluoro-5-(2-methylpropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO3/c1-7(2)6-15-10-4-8(11(13)14)3-9(12)5-10/h3-5,7,13-14H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKWZMKGTIQLOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)OCC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659390 | |
| Record name | [3-Fluoro-5-(2-methylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-isobutoxyphenylboronic acid | |
CAS RN |
850589-57-0 | |
| Record name | [3-Fluoro-5-(2-methylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-fluoro-5-isobutoxyphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





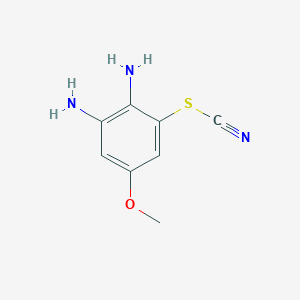
![2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B1387017.png)




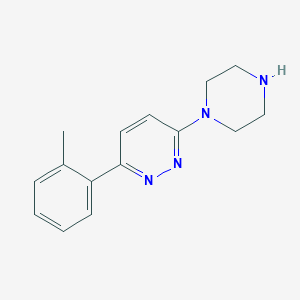
![3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1387028.png)
